Isopropyl isonicotinimidate

Description

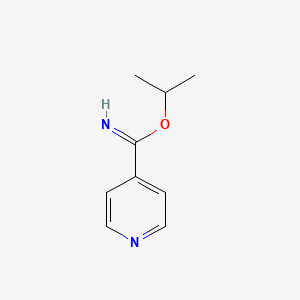

Isopropyl isonicotinimidate is an imidate ester derivative of isonicotinic acid (pyridine-4-carboxylic acid). Imidate esters (O-alkyl imidates) are characterized by the general structure R-O-C(=NH)-R', where the isonicotinoyl group replaces R'. These compounds are pivotal in organic synthesis, particularly in the formation of amidines and as intermediates in multicomponent reactions . For instance, isonicotinic acid esters are frequently utilized in medicinal chemistry for their bioactivity and role in drug design .

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

propan-2-yl pyridine-4-carboximidate |

InChI |

InChI=1S/C9H12N2O/c1-7(2)12-9(10)8-3-5-11-6-4-8/h3-7,10H,1-2H3 |

InChI Key |

FYAFDNWRBICCAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=N)C1=CC=NC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Isonicotinic Acid, Propyl Esters vs. Imidate Derivatives

- Structural Differences: Isonicotinic acid, propyl ester (C₉H₁₁NO₂) is a conventional ester with a pyridine ring, while this compound likely replaces the ester oxygen with an imidate group (-NH-), enhancing nucleophilic reactivity. This structural variation could influence stability and reactivity in synthetic pathways .

Isopropyl 5,6-Diaminonicotinate: Functional Group Impact

- Amino Substituents: The addition of amino groups at the 5- and 6-positions of the pyridine ring (C₉H₁₃N₃O₂) increases hydrogen-bonding capacity and electronic effects, which may enhance binding to biological targets. This contrasts with isonicotinimidates, where the imidate group could serve as a reactive handle for further functionalization .

- Research Relevance: Diaminonicotinate derivatives are highlighted in medicinal chemistry for their role in developing kinase inhibitors and antimicrobial agents .

Nitrite Esters: Volatility and Reactivity

- Isopropyl Nitrite (C₃H₇NO₂): As a nitrite ester, this compound is highly volatile and reactive, with applications in vasodilation. Its instability under heat contrasts with the thermal robustness of aromatic imidates, which are more stable due to conjugation with the pyridine ring .

Research Findings and Implications

- Synthetic Utility : Imidate esters like this compound are valuable in multicomponent reactions (e.g., Ugi reactions) for constructing complex heterocycles, as evidenced by the synthesis of cytotoxic agents in .

- Biological Activity: Structural analogs such as isopropyl 5,6-diaminonicotinate () and isonicotinic acid esters () are linked to anticancer and antimicrobial activities, suggesting that isonicotinimidates could similarly serve as pharmacophores .

- Stability Considerations : The nitrite ester’s volatility () underscores the importance of functional group choice in balancing reactivity and stability for industrial or pharmaceutical use .

Q & A

Q. What are the established synthetic routes for isopropyl isonicotinimidate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution between isonicotinoyl chloride and isopropyl alcohol. Key variables include:

- Catalysts : Use of bases (e.g., triethylamine) to neutralize HCl byproducts.

- Temperature : Reactions performed at 0–5°C to minimize side reactions (e.g., hydrolysis).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

For reproducibility, document reaction times, molar ratios, and solvent purity. Characterize products using H/C NMR and FT-IR to confirm esterification (e.g., C=O stretch at ~1700 cm) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR to confirm the isopropyl group (doublet at ~1.2 ppm for CH) and aromatic protons (8.5–9.0 ppm for pyridine). C NMR for carbonyl (C=O) at ~165 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H] and rule out impurities.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>95% by area under the curve).

Report retention times, solvent systems, and calibration standards for reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction kinetics for this compound synthesis?

- Methodological Answer :

- Controlled Replication : Standardize variables (e.g., solvent grade, humidity, equipment calibration).

- Statistical Analysis : Use ANOVA to compare yields across trials; report confidence intervals (p < 0.05).

- Mechanistic Studies : Employ kinetic isotope effects or DFT calculations to identify rate-limiting steps.

Contradictions may arise from trace moisture (hydrolyzing intermediates) or catalytic impurities. Document all parameters in supplementary materials .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity (e.g., B3LYP/6-31G* basis set).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents stabilizing intermediates).

Validate models against experimental kinetic data (e.g., Hammett plots). Reference NIST databases for thermodynamic parameters .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design :

| Condition | pH Range | Temperature (°C) | Duration (h) |

|---|---|---|---|

| Acidic | 2–4 | 25, 40, 60 | 24–72 |

| Neutral | 7 | 25 | 24 |

| Basic | 9–11 | 25, 40 | 48 |

- Analytical Endpoints : Monitor degradation via HPLC peak area reduction and LC-MS for byproducts.

Use Arrhenius plots to extrapolate shelf-life. Report degradation products (e.g., isonicotinamide) .

Data Analysis and Reporting

Q. How should conflicting spectral data for this compound be analyzed in multi-institutional studies?

- Methodological Answer :

- Interlaboratory Calibration : Share reference samples and standardized protocols (e.g., NMR lock mass, shimming procedures).

- Data Harmonization : Use tools like Mnova NMR to align peaks and quantify deviations.

- Meta-Analysis : Apply weighted averages for reported C shifts, excluding outliers with Grubbs’ test (α = 0.05).

Discrepancies often stem from solvent polarity or impurity profiles .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical data reporting and avoid selective publication bias in studies on this compound?

- Methodological Answer :

- Preregistration : Submit experimental designs to repositories like ChemRxiv before data collection.

- Negative Results : Report failed syntheses (e.g., hydrolysis under basic conditions) to inform future work.

- FAIR Data : Share raw spectra and chromatograms in public repositories (e.g., Zenodo) with DOI links.

Follow journal guidelines for supplementary materials and statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.